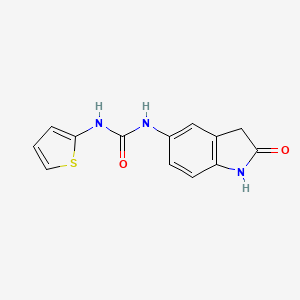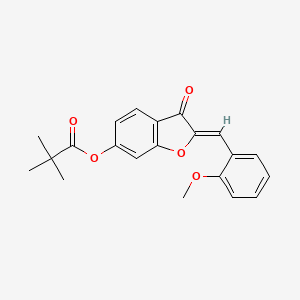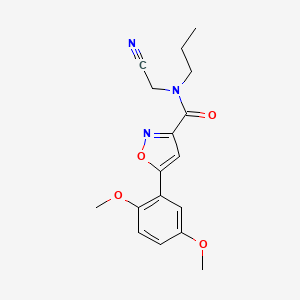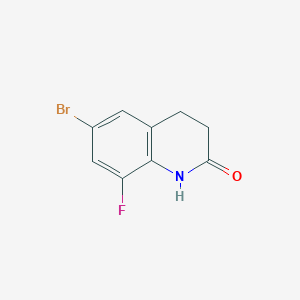
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a urea derivative that possesses unique characteristics that make it useful in the development of new drugs and as a research tool.
Applications De Recherche Scientifique
Antioxidant Properties
Research on bis-isatin derivatives, including compounds with urea/thiourea moieties, has shown that these compounds exhibit antioxidant activities. A study by Yakan et al. (2021) found that asymmetric bis-isatin derivatives containing the thiourea moiety demonstrated moderate ABTS activity, indicating their potential as antioxidants. They also explored the relationship between the structure and antioxidant properties of these compounds through computational methods (Yakan et al., 2021).
Synthesis Methodologies
Yan et al. (2014) described a simple and efficient method for synthesizing urea and thiourea derivatives, including 1-(2-oxoindolin-5-yl)urea derivatives. Their approach combines 2-indolinone, aromatic aldehyde, and urea or thiourea, highlighting a straightforward route for obtaining these compounds (Yan et al., 2014).
Antiepileptic Properties
A study by Prakash and Raja (2011) focused on the design and synthesis of urea derivatives with potential antiepileptic properties. They found that certain compounds exhibited significant antiepileptic activity in preliminary screenings, demonstrating the therapeutic potential of these derivatives (Prakash & Raja, 2011).
Inhibitor Properties
Research into flexible urea derivatives has shown that certain compounds can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, finding that specific substitutions resulted in high inhibitory activities, which is relevant for potential therapeutic applications (Vidaluc et al., 1995).
Interaction with Orexin-1 Receptor
Bonaventure et al. (2015) investigated a compound that acts as an antagonist of the orexin-1 receptor, which is involved in arousal-related processes, including stress. This research provides insight into the potential therapeutic applications of these compounds in psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Proton Transfer Interactions
Boiocchi et al. (2004) explored the interactions of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride, revealing insights into the hydrogen bonding and proton transfer mechanisms of these compounds. This study contributes to the understanding of the chemical behavior of urea derivatives in different environments (Boiocchi et al., 2004).
Propriétés
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-7-8-6-9(3-4-10(8)15-11)14-13(18)16-12-2-1-5-19-12/h1-6H,7H2,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHQWGGMANYUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2959413.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2959417.png)




![4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2959423.png)
